molecular formula C9H7NO3 B12970161 8-Hydroxyquinoline-2,4(1H,3H)-dione

8-Hydroxyquinoline-2,4(1H,3H)-dione

Cat. No.: B12970161
M. Wt: 177.16 g/mol
InChI Key: VREJQFFLGXZRTC-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl and dione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with suitable oxidizing agents. For instance, quinoline N-oxides can be used as starting materials, which undergo cyclization under visible light-mediated conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in the presence of catalysts has been explored to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.

    Substitution: The hydroxyl and dione groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Hydroxyquinoline-2,4(1H,3H)-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxyquinoline-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways. The hydroxyl and dione groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

8-hydroxy-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-3,11H,4H2,(H,10,13)

InChI Key

VREJQFFLGXZRTC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C(=CC=C2)O)NC1=O

Origin of Product

United States

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